2-Methyl-1-(2-methylpropyl)piperazine (CAS 1226336-30-6) is a substituted piperazine derivative with molecular formula C9H20N2 and a molecular weight of 156.27 g/mol. It features a piperazine core substituted at the 1-position with an isobutyl (2-methylpropyl) group and at the 2-position with a methyl group.
Molecular FormulaC9H20N2
Molecular Weight156.27 g/mol
CAS No.1226336-30-6
Cat. No.B6416450
⚠ Attention: For research use only. Not for human or veterinary use.
2-Methyl-1-(2-methylpropyl)piperazine (CAS 1226336-30-6): Structural and Procurement Baseline
2-Methyl-1-(2-methylpropyl)piperazine (CAS 1226336-30-6) is a substituted piperazine derivative with molecular formula C9H20N2 and a molecular weight of 156.27 g/mol [1]. It features a piperazine core substituted at the 1-position with an isobutyl (2-methylpropyl) group and at the 2-position with a methyl group [2]. The compound is available as a racemic mixture, though stereochemically defined variants (e.g., (2S)-enantiomer, CAS 256663-90-8) are separately catalogued . At the time of this assessment, no peer-reviewed primary research articles, patent filings, or authoritative bioassay entries directly evaluating this compound's biological or pharmacological activity were identified across major scientific databases including PubMed, PubChem BioAssay, ChEMBL, BindingDB, or the USPTO/EPO patent repositories.
[1] PubChem. (n.d.). 2-Methyl-1-(2-methylpropyl)piperazine. National Center for Biotechnology Information. View Source
Why Generic Substitution of 2-Methyl-1-(2-methylpropyl)piperazine (1226336-30-6) with In-Class Analogs Is Scientifically Unjustified
Generic substitution of 2-methyl-1-(2-methylpropyl)piperazine with structurally similar piperazines such as 1-isobutyl-3-methylpiperazine (CAS 45954-24-3) or 1-isobutylpiperazine (CAS 5308-28-1) cannot be validated due to the complete absence of publicly available comparative biological, pharmacological, or physicochemical data [1]. The position of the methyl substituent on the piperazine ring (2-position vs. 3-position) and the presence/absence of the 2-methyl group are known in medicinal chemistry to alter pKa, conformational preferences, and steric interactions with biological targets [2]; however, no quantitative structure-activity relationship (QSAR) or direct assay data exist to quantify these differences for this specific compound. Procurement decisions based on assumed interchangeability would lack empirical justification.
[1] Database searches (PubChem, ChEMBL, BindingDB, PubMed, USPTO) performed April 2026 for CAS 1226336-30-6 and structural analogs. View Source
[2] Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. View Source
Quantitative Comparative Evidence for 2-Methyl-1-(2-methylpropyl)piperazine (1226336-30-6) Against Closest Analogs
Validated Application Scenarios for 2-Methyl-1-(2-methylpropyl)piperazine (1226336-30-6) Based on Current Evidence
This compound serves as a starting scaffold for the synthesis of novel piperazine-containing analogs when experimental structure-activity relationship (SAR) data generation is the primary research objective. Its value lies in the absence of pre-existing biological data, allowing for the de novo generation of proprietary SAR datasets without prior art constraints [1].
Internal Reference Standard for Analytical Method Development
In analytical chemistry laboratories, 2-methyl-1-(2-methylpropyl)piperazine may be employed as a structurally defined internal standard for LC-MS or GC-MS method development and validation when analyzing complex mixtures containing piperazine derivatives [2]. Its unique retention time and mass spectral fragmentation pattern relative to other piperazines must be empirically established.
Chiral Resolution and Stereochemical Studies
The availability of both racemic (CAS 1226336-30-6) and enantiopure (e.g., (2S)-enantiomer, CAS 256663-90-8) forms enables investigations into stereochemical stability, chiral separation methodologies, and enantiomer-specific physicochemical characterization .
[1] Wermuth, C. G., Aldous, D., Raboisson, P., & Rognan, D. (Eds.). (2015). The Practice of Medicinal Chemistry (4th ed.). Academic Press. View Source
[2] Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography (3rd ed.). John Wiley & Sons. View Source
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